4-Ethoxy-6-methyl-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione

COX-2 selectivity anti-inflammatory pyrrolopyridine scaffold

4-Ethoxy-6-methyl-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione (CAS 335376‑50‑6) is a heterocyclic imide that serves as a privileged scaffold in the pyrrolo[3,4‑c]pyridine family. It supplies the 4‑ethoxy‑6‑methyl‑substituted core for N‑functionalized derivatives that have demonstrated cyclooxygenase (COX‑1/COX‑2) inhibition and analgesic efficacy in vivo.

Molecular Formula C10H10N2O3
Molecular Weight 206.20 g/mol
Cat. No. B12884728
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Ethoxy-6-methyl-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione
Molecular FormulaC10H10N2O3
Molecular Weight206.20 g/mol
Structural Identifiers
SMILESCCOC1=NC(=CC2=C1C(=O)NC2=O)C
InChIInChI=1S/C10H10N2O3/c1-3-15-10-7-6(4-5(2)11-10)8(13)12-9(7)14/h4H,3H2,1-2H3,(H,12,13,14)
InChIKeyNVYGHUICFNJRMM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Ethoxy-6-methyl-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione: Core Scaffold Overview for Analgesic & Anti-Inflammatory Research Sourcing


4-Ethoxy-6-methyl-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione (CAS 335376‑50‑6) is a heterocyclic imide that serves as a privileged scaffold in the pyrrolo[3,4‑c]pyridine family . It supplies the 4‑ethoxy‑6‑methyl‑substituted core for N‑functionalized derivatives that have demonstrated cyclooxygenase (COX‑1/COX‑2) inhibition and analgesic efficacy in vivo [1][2]. Its specific alkoxy pattern at the 4‑position distinguishes it from the 4‑methoxy and 4‑butoxy analogues and directly modulates the biological profile of the final compounds [1][2].

Why 4‑Ethoxy‑6‑methyl‑1H‑pyrrolo[3,4‑c]pyridine‑1,3(2H)‑dione Cannot Be Replaced by the 4‑Methoxy or 4‑Butoxy Analogues


The alkoxy group at the 4‑position is not a passive spectator; its size, lipophilicity, and electron‑donating capacity directly influence the potency, selectivity, and pharmacokinetic profile of downstream derivatives [1][2]. In a head‑to‑head series, N‑substituted derivatives built on the 4‑ethoxy core exhibited COX‑2 selectivity superior to meloxicam, whereas the 4‑methoxy‑based counterpart preferentially inhibited COX‑1 [1]. Later in‑vivo work demonstrated that only the 4‑ethoxy‑derived compound DSZ‑19 produced central/supraspinal analgesic activity, while the 4‑butoxy analogue DSZ‑13 did not, confirming that a simple alkoxy swap profoundly alters pharmacodynamic outcomes [2].

Quantitative Differentiation Evidence for 4‑Ethoxy‑6‑methyl‑1H‑pyrrolo[3,4‑c]pyridine‑1,3(2H)‑dione vs. Its Closest Alkoxy Congeners


COX‑2 Selectivity Advantage of 4‑Ethoxy‑Core Derivatives Over the 4‑Methoxy‑Core Counterpart

In the 2020 Molecules study, N‑substituted derivatives constructed on the 4‑ethoxy‑6‑methyl‑1H‑pyrrolo[3,4‑c]pyridine‑1,3(2H)‑dione core (compounds A and E) displayed COX‑2 inhibition that was more potent than that of meloxicam, whereas the 4‑methoxy‑based derivative D was the most active COX‑1 inhibitor and the only compound lacking COX‑2 selectivity [1]. This divergence demonstrates that the 4‑ethoxy core biases the pharmacophore toward COX‑2‑selective activity, a critical attribute for reducing gastrointestinal side effects [1].

COX-2 selectivity anti-inflammatory pyrrolopyridine scaffold

Central Analgesic Activity Unique to the 4‑Ethoxy Derivative DSZ‑19 vs. the 4‑Butoxy Congener DSZ‑13

DSZ‑19, directly synthesized from 4‑ethoxy‑6‑methyl‑1H‑pyrrolo[3,4‑c]pyridine‑1,3(2H)‑dione, produced a significant central/supraspinal analgesic effect in the hot plate test (acute thermal pain model), while the 4‑butoxy analogue DSZ‑13 did not elicit any supraspinal analgesia [1]. Both compounds showed comparable antinociception in tonic and neurogenic pain models, but only the 4‑ethoxy derivative demonstrated the ability to engage central pain pathways without impairing motor function [1].

central analgesic hot plate test 5-HT1A receptor

Anti‑Inflammatory Efficacy of 4‑Ethoxy Derivative DSZ‑19 Comparable to Indomethacin in Carrageenan‑Induced Edema

DSZ‑19, the final compound derived from 4‑ethoxy‑6‑methyl‑1H‑pyrrolo[3,4‑c]pyridine‑1,3(2H)‑dione, attenuated carrageenan‑induced paw edema and hyperalgesia in rats with an effect described as “slightly weaker than indomethacin” [1]. The same study reported that DSZ‑19 reduced mRNA expression of COX‑1 and COX‑2 in inflamed tissue, providing a mechanistic basis for the anti‑edema effect [1].

carrageenan-induced inflammation anti-edema in vivo efficacy

Optimal Application Scenarios for 4‑Ethoxy‑6‑methyl‑1H‑pyrrolo[3,4‑c]pyridine‑1,3(2H)‑dione Based on Current Evidence


Medicinal Chemistry: COX‑2‑Preferential Anti‑Inflammatory Lead Generation

Researchers aiming to develop COX‑2‑selective anti‑inflammatory agents should prioritize 4‑ethoxy‑6‑methyl‑1H‑pyrrolo[3,4‑c]pyridine‑1,3(2H)‑dione as the core scaffold. N‑substitution of this imide yields derivatives with COX‑2 selectivity superior to meloxicam, whereas the 4‑methoxy analogue produces COX‑1‑preferring compounds [1]. This property is critical for programs seeking to minimize gastric toxicity while maintaining anti‑inflammatory efficacy.

Analgesic Drug Discovery: Targeting Central Pain Pathways

The 4‑ethoxy core is uniquely capable of delivering central analgesic activity. DSZ‑19, built on this scaffold, was the only compound in its series to produce supraspinal analgesia in the hot plate test without motor impairment [2]. This makes the scaffold a strategic choice for programs targeting both inflammatory and neuropathic pain components.

Chemical Biology: Tool Compound for COX‑2 vs. COX‑1 Selectivity Studies

Owing to the differential COX selectivity conferred by the 4‑alkoxy group, 4‑ethoxy‑6‑methyl‑1H‑pyrrolo[3,4‑c]pyridine‑1,3(2H)‑dione can serve as a starting material for synthesizing matched‑pair molecular tools. Comparing N‑substituted derivatives from the 4‑ethoxy and 4‑methoxy scaffolds allows structure‑activity relationship studies that delineate COX‑1 vs. COX‑2 pharmacophoric requirements [1].

Pre‑clinical In‑Vivo Pharmacology of Pyrrolopyridine‑Based Analgesics

The 4‑ethoxy scaffold has demonstrated robust in‑vivo efficacy in multiple pain models—formalin test (tonic pain), capsaicin test (neurogenic pain), oxaliplatin‑induced neuropathy, and streptozotocin‑induced neuropathy [2]. Its anti‑allodynic activity in chemotherapy‑ and diabetes‑induced neuropathy models positions it as a high‑priority building block for preclinical analgesic candidate development.

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